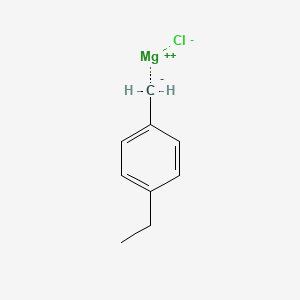

(4-Ethylbenzyl)magnesium chloride

CAS No.:

Cat. No.: VC14395173

Molecular Formula: C9H11ClMg

Molecular Weight: 178.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClMg |

|---|---|

| Molecular Weight | 178.94 g/mol |

| IUPAC Name | magnesium;1-ethyl-4-methanidylbenzene;chloride |

| Standard InChI | InChI=1S/C9H11.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | ZNMOTLMCBDFIJQ-UHFFFAOYSA-M |

| Canonical SMILES | CCC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |

Introduction

Synthesis of (4-Ethylbenzyl)magnesium Chloride

Reaction Conditions and Methodology

The synthesis of (4-Ethylbenzyl)magnesium chloride follows a classical Grignard preparation, as outlined in Example 19 of US Patent 3,438,991 . The procedure involves:

-

Reactants:

-

4-Ethylbenzyl chloride (105.8 parts)

-

Magnesium turnings (15.8 parts)

-

Anhydrous ether (640 parts)

-

-

Procedure:

-

Magnesium and 4-ethylbenzyl chloride are combined in anhydrous ether under a nitrogen atmosphere.

-

The mixture is refluxed for 2 hours to initiate the exothermic reaction, forming the Grignard reagent.

-

After cooling, a solution of 1-benzyl-4-piperidone (60.2 parts) in ether is added dropwise, followed by overnight stirring.

-

-

Workup:

Table 1: Synthesis Parameters for (4-Ethylbenzyl)magnesium Chloride

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ether |

| Temperature | Reflux (~35–40°C) |

| Reaction Time | 2 hours (reflux) + overnight |

| Yield (Product) | Not explicitly reported |

| Product Boiling Point | 193–198°C at 0.05 mmHg |

This method ensures high purity and reactivity, critical for subsequent synthetic steps.

Structural and Chemical Properties

Molecular Characteristics

(4-Ethylbenzyl)magnesium chloride’s structure combines a magnesium-bound chloride with a benzyl group bearing a para-ethyl substituent. The ethyl group enhances the reagent’s stability by donating electron density through inductive effects, while the benzyl moiety provides aromaticity for π-π interactions in transition states.

Physical Properties

While specific data for (4-Ethylbenzyl)magnesium chloride are scarce, analogous Grignard reagents exhibit:

-

Solubility: Miscible with ethers and hydrocarbons.

-

Reactivity: Pyrophoric in air, requiring handling under inert gases.

-

Stability: Decomposes in protic solvents (e.g., water, alcohols).

Reactivity and Mechanistic Insights

Nucleophilic Addition to Ketones

The reagent reacts with ketones via a two-step mechanism:

-

Nucleophilic Attack: The Grignard’s carbanion attacks the electrophilic carbonyl carbon.

-

Protonation: The resulting alkoxide is protonated to form a tertiary alcohol.

In Example 19, (4-Ethylbenzyl)magnesium chloride adds to 1-benzyl-4-piperidone, yielding 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol . This product’s psychoactive properties highlight the reagent’s role in accessing biologically active scaffolds.

Competing Reactions

-

Protonolysis: Rapid reaction with water or alcohols to yield hydrocarbons.

-

Coupling: Formation of biphenyl derivatives in the presence of transition metals.

Applications in Pharmaceutical Synthesis

Synthesis of Piperidine Derivatives

The compound’s primary application lies in synthesizing 4-substituted piperidines, which are prevalent in psychotropic drugs. For instance, 1-benzyl-4-(4-ethylbenzyl)piperidin-4-ol (from Example 19) serves as an intermediate for analgesics and antidepressants .

Case Study: Analgesic Development

In Example 21, the Grignard reagent is used to prepare 1-[γ-(4-fluorobenzoyl)propyl]-4-(4-ethylbenzyl)piperidin-4-ol hydrochloride, a compound with reported spasmolytic and antipyretic activities . The ethylbenzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration.

Table 2: Key Pharmaceutical Intermediates Synthesized Using (4-Ethylbenzyl)magnesium Chloride

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume